2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them useful in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated phenol reacts with a fluorinated aniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)benzonitrile
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
Compared to similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H6F7NO |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4,5-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
HPRXBRAIYMDSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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